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Compound of Interest

Compound Name: Quinine benzoate

Cat. No.: B13779535

The Cinchona tree, native to the Andean forests of South America, is the source of a class of
potent quinoline alkaloids that have profoundly impacted medicine and human history.[1][2] For
centuries, extracts from its bark were the only effective treatment for malaria, a disease that
has plagued humanity for millennia.[1][3] The first isolation of quinine and cinchonine from
Cinchona bark in 1820 by Joseph Pelletier and Pierre Caventou marked a pivotal moment in
pharmacology, transitioning from crude plant extracts to purified chemical compounds.[2]

The primary Cinchona alkaloids include quinine, quinidine, cinchonine, and cinchonidine, all of
which are aryl amino alcohols with a quinoline ring as the aryl group.[2][4][5] While structurally
similar, they exhibit distinct pharmacological profiles. Quinine is renowned for its antimalarial
properties, while its dextrorotatory stereoisomer, quinidine, is utilized as an antiarrhythmic
agent.[4][5] This guide focuses on Quinine Benzoate, a salt formed from the reaction of
quinine with benzoic acid.[6] This formulation modifies the compound's physical properties,
such as solubility, while retaining the core pharmacological activity of the parent quinine
molecule. This whitepaper provides a comprehensive technical overview of quinine benzoate,
intended for researchers, scientists, and drug development professionals. It covers its chemical
properties, pharmacological actions, relevant experimental protocols, and the signaling
pathways it modulates.
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Figure 1. Derivation of Quinine Benzoate
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Figure 1. Derivation of Quinine Benzoate

Physicochemical Properties

Quinine benzoate is a white crystalline or crystalline powder.[6] It is formed by combining the
basic quinine alkaloid with benzoic acid.[6] This salt formation is a common strategy in
pharmaceutical development to improve the handling, stability, or dissolution properties of an
active pharmaceutical ingredient (API). The key physicochemical properties of quinine
benzoate are summarized in Table 1.

Table 1: Physicochemical Properties of Quinine Benzoate
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Property Value References

[(R)-[(2S,4S,5R)-5-ethenyl-1-

azabicyclo[2.2.2]octan-2-yl]-(6-
IUPAC Name o [7]
methoxyquinolin-4-yl)methyl]

benzoate
Molecular Formula C27H2s8N203 [718]
Molecular Weight 428.52 g/mol [718]
White crystalline or crystalline
Appearance [6]
powder
Melting Point Approx. 175-178 °C [6]

Almost insoluble in water;

Solubility Soluble in ethanol, ether, and [6]
acetic acid
CAS Number 750-88-9 [9][10][11]

Pharmacology and Toxicology

The pharmacological activity of quinine benzoate is attributable to the quinine moiety. It is a
compound with a narrow therapeutic index, necessitating careful dosing to balance efficacy and
toxicity.[12]

Mechanism of Action

Antimalarial Activity: The most widely accepted hypothesis for quinine's action against
Plasmodium falciparum involves the inhibition of hemozoin biocrystallization.[1][3] Inside its
digestive vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free
heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called
hemozoin. Quinine is believed to interfere with this process by binding to heme, preventing its
crystallization.[3] The accumulation of toxic heme-quinine complexes leads to oxidative stress
and parasite death. In vitro studies also suggest that quinine can inhibit the parasite's nucleic
acid and protein synthesis and glycolysis.[1]
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Figure 2. Proposed Antimalarial Mechanism of Quinine
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Figure 2. Proposed Antimalarial Mechanism of Quinine

Other Activities: Quinine also functions as a potassium channel inhibitor, which may contribute
to some of its therapeutic and toxic effects.[13] For instance, it inhibits mSlo3 (KCa 5.1)
channels with an IC50 of 169 pM. This activity on ion channels is thought to be related to its
effects on muscle membranes, which underlies its use in treating nocturnal leg cramps.[14]
Cinchona alkaloids have also been investigated for a wide range of other biological activities,
including anticancer, anti-inflammatory, and antimicrobial properties.[2][4]

Pharmacokinetics

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://www.benchchem.com/product/b13779535?utm_src=pdf-body-img
https://karger.com/pha/article/47/1/28/270270/Effect-of-Cinchona-Bark-Alkaloids-and-Chloroquine
https://pubchem.ncbi.nlm.nih.gov/compound/Quinine
https://biointerfaceresearch.com/wp-content/uploads/2022/09/BRIAC134.319.pdf
https://www.phytojournal.com/archives/2017/vol6issue4/PartC/6-3-125-461.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13779535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quinine is primarily metabolized by the liver, involving the cytochrome P450 system (notably
CYP3A4 and CYP2C19), with only about 20% excreted unchanged by the kidneys.[1][5] Its
pharmacokinetic profile can be influenced by factors such as the patient's health status (e.g.,
malaria infection, hepatitis, renal failure) and body weight.[12][15][16]

Table 2: Pharmacokinetic Parameters of Quinine

. Malaria-Infected
Parameter Healthy Subjects . References
Patients

Absorption Rate

1.72h1 1.72ht [12][17]
Constant (ka)
Volume of Distribution ]

1574 L 86.8 L (first 48h) [12][17]
(vd)
Clearance (CL) 9.6 L/h 6.6 L/h (first 48h) [12][17]
Elimination Half-life 7-11h(upto26.5h 6-47 h (mean 18.2 h (8]
(tv2) in overdose) in severe malaria)
Protein Binding 70 - 95% ~80% [1][12]

Note: Values are population means or ranges and can vary significantly. Malaria infection
initially decreases the volume of distribution and clearance, which can normalize after 48 hours
of treatment.[12][17]

Clinical Efficacy

Quinine's primary use is in the treatment of malaria, particularly cases resistant to other drugs
like chloroquine.[1] However, its effectiveness can be limited by emerging resistance and is
often lower than modern artemisinin-based combination therapies (ACTs).[19][20][21] It is also
used off-label for the symptomatic relief of nocturnal leg cramps, though its efficacy for this
indication is considered weak relative to its potential for serious side effects.[22][23]

Table 3: Summary of Quinine Clinical Efficacy Data
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Indication Comparison Outcome Efficacy References
) Quinine vs. 28-day
Uncomplicated ) ]
) Artemether- parasitological 64% vs. 96% [20]
Malaria )
lumefantrine cure rate
Quinine
Uncomplicated monotherapy vs.
) o Cure rate 38% vs. >90% [24]
Malaria Quinine +
antibiotic
o Reduction in
Nocturnal Leg Quinine vs. 8.83 fewer
cramp frequency [22]
Cramps Placebo cramps

over 4 weeks

Toxicology and Adverse Effects

Quinine use is associated with a collection of symptoms known as "cinchonism," which can

occur even at therapeutic doses.[23][25] Overdose is highly toxic and can be fatal.

Table 4: Quinine Toxicity Profile
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Symptoms and

Effect Category . Toxic Dose References
Signs
Tinnitus, headache,
Cinchonism nausea, vertigo, Can occur at
- : . [23][25][26]
(Common) blurred vision, hearing  therapeutic doses.
loss, confusion.
Hypotension, sinus
tachycardia, QRS
. - o > 5 g; effects usually
Cardiotoxicity widening, PR and QT o [23][26]
) ) within 8 hours.
interval prolongation,
Torsades de pointes.
Blurred vision,
o ) > 5 g; onset can be
Ocular Toxicity delayed blindness [18][26]
delayed 6-8 hours.
(can be permanent).
Rashes, angioedema,
Hypersensitivity thrombocytopenia, Idiosyncratic. [5][18]
acute renal failure.
Nausea, vomiting, Fatal dose ~8 g in
General Toxicity abdominal pain, adults; 900 mg can be  [18][23]

seizures, coma.

fatal in children.

Experimental Methodologies

Accurate synthesis, characterization, and quantification of quinine benzoate are critical for

research and drug development.

Synthesis of Quinine Benzoate

The preparation of quinine benzoate is a straightforward acid-base reaction followed by

crystallization.[6]

Protocol 1: General Synthesis of Quinine Benzoate

» Dissolution: Dissolve quinine base in a suitable alcoholic solvent, such as ethanol.
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 Acidification: Add a stoichiometric equivalent of benzoic acid, also dissolved in an alcoholic
solvent, to the quinine solution.

o Crystallization: Allow the solution to cool, or slowly evaporate the solvent, to induce the
crystallization of quinine benzoate salt.

« |solation: Collect the resulting crystals by filtration.

 Purification: Wash the crystals with a cold, non-polar solvent to remove any unreacted
starting materials and dry under a vacuum.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Fluorescence Spectroscopy are robust
and reliable methods for the analysis of quinine.[27]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quinine Analysis This
protocol is adapted from methods used for analyzing quinine in beverages.[27][28]

e Sample Preparation: For solid samples, dissolve in the mobile phase. For liquid samples
(e.g., biological fluids), perform protein precipitation (e.g., with cold methanol), centrifuge,
and use the supernatant.[27] Dilute as necessary to fall within the calibration range.

o Chromatographic Conditions:

[e]

Column: Octadecylsilane (C18).

o

Mobile Phase: A mixture of methanol, acetonitrile, water, and acetic acid (e.g., 20:10:70:1
vIvViviv).[28]

o

Flow Rate: 0.5 - 1.0 mL/min.[27]

[¢]

Injection Volume: 20-30 pL.[27]
e Detection:

o UV Detector: Set to 254 nm.[28]
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o Fluorescence Detector (for higher sensitivity): Excitation wavelength ~325-350 nm,
Emission wavelength ~375-450 nm.[27]

+ Quantification: Construct a calibration curve by plotting the peak area of standard solutions
against their known concentrations. Determine the concentration in the unknown sample by
interpolating its peak area on the calibration curve.

Figure 3. Experimental Workflow for HPLC Analysis of Quinine
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Figure 3. Experimental Workflow for HPLC Analysis of Quinine

Protocol 3: Fluorescence Spectroscopy for Quinine Analysis Quinine is a highly fluorescent
molecule, making this a very sensitive analytical technique.[29][30]

o Standard Preparation: Prepare a stock solution of quinine (e.g., 100 pg/mL) in 0.05 M
sulfuric acid. Perform serial dilutions to create a series of standards with known
concentrations.[27][29]

o Sample Preparation: Dilute the sample in 0.05 M sulfuric acid to bring the quinine
concentration into the linear range of the calibration curve.[27]

¢ Instrumentation and Measurement:

(¢]

Instrument: Spectrofluorometer.

[¢]

Excitation Wavelength: Set to ~350 nm (or 250 nm).[29]

[¢]

Emission Wavelength: Scan emission from 360 to 600 nm; the peak should be at ~450
nm.[29]

Slit Widths: Set excitation and emission slits as appropriate (e.g., 5.0 nm).[29][31]

[¢]

e Quantification: Create a calibration curve by plotting the fluorescence intensity of the
standards at 450 nm against their concentration. Measure the intensity of the unknown
sample and determine its concentration from the curve.

In Vitro Antimalarial Bioassay

The efficacy of quinine and its derivatives against P. falciparum can be assessed in vitro.

Protocol 4: General In Vitro Antimalarial Bioassay This protocol outlines a general method for
determining the ICso value.[32][33]

o Parasite Culture: Maintain a culture of a known P. falciparum strain (e.g., 3D7) in human
erythrocytes using standard cell culture techniques.
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e Drug Preparation: Prepare a stock solution of quinine benzoate in a suitable solvent (e.qg.,
DMSO) and make serial dilutions in the culture medium.

o Assay Plate Setup: Add parasitized erythrocytes to a 96-well plate. Add the drug dilutions to
the wells in triplicate. Include positive (no drug) and negative (no parasites) controls.

 Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) under appropriate
conditions (5% COz, 5% Oz, 90% Nz2).

o Growth Inhibition Measurement: Quantify parasite growth using a suitable method, such as:
o Microscopy: Giemsa-stained blood smears to count parasitemia.

o Fluorometric/Colorimetric Assays: Using DNA-intercalating dyes (e.g., SYBR Green I) or
measuring parasite-specific enzyme activity (e.g., lactate dehydrogenase).

o Data Analysis: Plot the percentage of growth inhibition against the logarithm of the drug
concentration. Fit the data to a dose-response curve to determine the 50% inhibitory
concentration (ICso).

Biosynthesis and Signaling Pathways

Recent research has revised the understanding of the biosynthetic pathway for Cinchona
alkaloids. It was previously thought that the characteristic methoxy group of quinine was added
late in the synthesis. However, it is now understood that the methoxy group is introduced at the
very beginning of the pathway, onto the starting substrate tryptamine, leading to parallel
pathways for methoxylated (like quinine) and non-methoxylated (like cinchonidine) alkaloids.
[34]
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Figure 4. Revised Biosynthetic Pathway of Cinchona Alkaloids
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Figure 4. Revised Biosynthetic Pathway of Cinchona Alkaloids

In terms of cellular signaling, quinine and its stereocisomer quinidine, as K+ channel blockers,
have been shown to specifically enhance phosphatidylserine synthesis in Jurkat T cells while
inhibiting the synthesis of phosphatidylcholine and phosphatidylethanolamine.[13] This
suggests a specific interference with phospholipid metabolism that is distinct from other
cinchona alkaloids like cinchonine and cinchonidine.[13]

Conclusion and Future Directions

Quinine benzoate, as a salt of the historic Cinchona alkaloid quinine, continues to be a
relevant compound in pharmacology. While its dominance as a first-line antimalarial has been
superseded by more effective and better-tolerated ACTs, it remains a crucial second-line
therapy and a valuable scaffold for synthetic chemistry. The narrow therapeutic window of
quinine underscores the need for continued research into its mechanisms of action and toxicity.

Future research should focus on several key areas:
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» Derivative Synthesis: Leveraging the quinine scaffold to synthesize new derivatives with
improved efficacy, a better safety profile, and the ability to overcome drug resistance.

e Mechanism of Toxicity: Elucidating the precise molecular mechanisms behind quinine-
induced cardiotoxicity and blindness to develop potential mitigation strategies.

o Expanded Pharmacological Roles: Further investigating the anticancer, anti-inflammatory,
and other potential therapeutic applications of Cinchona alkaloids and their derivatives.[2][4]

The study of quinine benzoate and its parent alkaloid is a prime example of how natural
products continue to provide vital leads for drug discovery and development, bridging
traditional medicine with modern molecular science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Quinine - Wikipedia [en.wikipedia.org]

e 2. biointerfaceresearch.com [biointerfaceresearch.com]

°
w

. pure.johnshopkins.edu [pure.johnshopkins.edu]

°
N

. phytojournal.com [phytojournal.com]
e 5. drugs.com [drugs.com]
6. chembk.com [chembk.com]
7. Quinine benzoate | C27H28N203 | CID 10342538 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 8. GSRS [precision.fda.gov]
9. Quinine Benzoate - Buchler GmbH [buchler-gmbh.com]
e 10. Quinine benzoate | 750-88-9 [amp.chemicalbook.com]
e 11. clearsynth.com [clearsynth.com]

e 12. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with
Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://biointerfaceresearch.com/wp-content/uploads/2022/09/BRIAC134.319.pdf
https://www.phytojournal.com/archives/2017/vol6issue4/PartC/6-3-125-461.pdf
https://www.benchchem.com/product/b13779535?utm_src=pdf-body
https://www.benchchem.com/product/b13779535?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Quinine
https://biointerfaceresearch.com/wp-content/uploads/2022/09/BRIAC134.319.pdf
https://pure.johnshopkins.edu/en/publications/cinchona-alkaloids-quinine-and-quinidine-6/
https://www.phytojournal.com/archives/2017/vol6issue4/PartC/6-3-125-461.pdf
https://www.drugs.com/npp/quinine.html
https://chembk.com/en/chem/Quinine%20benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/O-Benzoylquinine
https://precision.fda.gov/ginas/app/ui/substances/0e99fd66-97d4-4437-be81-f21cede8e6fa
https://www.buchler-gmbh.com/produkt/quinine-benzoate/
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1663323.htm?N=Europe
https://clearsynth.com/product/Quinine-Benzoate
https://pmc.ncbi.nlm.nih.gov/articles/PMC6911901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6911901/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13779535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[pmc.ncbi.nlm.nih.gov]

13. karger.com [karger.com]

14. Quinine | C20H24N202 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]

15. The pharmacokinetics of quinine in patients with hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

16. Quinine pharmacokinetics in chronic haemodialysis patients - PubMed
[pubmed.ncbi.nim.nih.gov]

17. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with
Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PubMed
[pubmed.ncbi.nim.nih.gov]

18. Quinine (UK PID) [inchem.org]

19. Quinine in severe falciparum malaria: evidence of declining efficacy in Thailand -
PubMed [pubmed.ncbi.nlm.nih.gov]

20. Effectiveness of quinine versus artemether-lumefantrine for treating uncomplicated
falciparum malaria in Ugandan children: randomised trial - PubMed
[pubmed.ncbi.nim.nih.gov]

21. Efficacy and tolerability of artemisinin-based and quinine-based treatments for
uncomplicated falciparum malaria in pregnancy: a systematic review and individual patient
data meta-analysis - PubMed [pubmed.ncbi.nim.nih.gov]

22. Meta-analysis of efficacy of quinine for treatment of nocturnal leg cramps in elderly
people - PubMed [pubmed.ncbi.nim.nih.gov]

23. OKIMUS - CT 12028 - Version anglaise [has-sante.fr]

24. High efficacy of short-term quinine-antibiotic combinations for treating adult malaria
patients in an area in which malaria is hyperendemic - PubMed [pubmed.ncbi.nim.nih.gov]

25. buchler-gmbh.com [buchler-gmbh.com]
26. litfl.com [litfl.com]
27. benchchem.com [benchchem.com]

28. Liquid chromatographic determination of quinine, hydroquinine, saccharin, and sodium
benzoate in quinine beverages - PubMed [pubmed.ncbi.nim.nih.gov]

29. Fluorescence Analysis of Quinine in Commercial Tonic Waters | MDPI [mdpi.com]
30. scribd.com [scribd.com]

31. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6911901/
https://karger.com/pha/article/47/1/28/270270/Effect-of-Cinchona-Bark-Alkaloids-and-Chloroquine
https://pubchem.ncbi.nlm.nih.gov/compound/Quinine
https://pmc.ncbi.nlm.nih.gov/articles/PMC1381559/
https://pubmed.ncbi.nlm.nih.gov/12492607/
https://pubmed.ncbi.nlm.nih.gov/12492607/
https://pubmed.ncbi.nlm.nih.gov/31871506/
https://pubmed.ncbi.nlm.nih.gov/31871506/
https://pubmed.ncbi.nlm.nih.gov/31871506/
https://www.inchem.org/documents/ukpids/ukpids/ukpid13.htm
https://pubmed.ncbi.nlm.nih.gov/7974679/
https://pubmed.ncbi.nlm.nih.gov/7974679/
https://pubmed.ncbi.nlm.nih.gov/19622553/
https://pubmed.ncbi.nlm.nih.gov/19622553/
https://pubmed.ncbi.nlm.nih.gov/19622553/
https://pubmed.ncbi.nlm.nih.gov/32530424/
https://pubmed.ncbi.nlm.nih.gov/32530424/
https://pubmed.ncbi.nlm.nih.gov/32530424/
https://pubmed.ncbi.nlm.nih.gov/7827545/
https://pubmed.ncbi.nlm.nih.gov/7827545/
https://www.has-sante.fr/plugins/ModuleXitiKLEE/types/FileDocument/doXiti.jsp?id=c_1351403
https://pubmed.ncbi.nlm.nih.gov/7695315/
https://pubmed.ncbi.nlm.nih.gov/7695315/
https://www.buchler-gmbh.com/wp-content/uploads/Buchler_SDS_Quinine-Benzoate_CAS-750-88-9_2025_V01_EN.pdf
https://litfl.com/quinine-toxicity/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Quinine_Analysis_Cross_Validation_of_Fluorescence_and_Chromatographic_Methods.pdf
https://pubmed.ncbi.nlm.nih.gov/4030654/
https://pubmed.ncbi.nlm.nih.gov/4030654/
https://www.mdpi.com/2409-9279/8/1/5
https://www.scribd.com/document/232892844/Quinine-Fluorescence
https://www.researchgate.net/publication/387782667_Fluorescence_Analysis_of_Quinine_in_Commercial_Tonic_Waters
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13779535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 32. Synthesis and antimalarial bioassay of quinine - peptide conjugates - PubMed
[pubmed.ncbi.nim.nih.gov]

» 33. Quinine bis-conjugates with quinolone antibiotics and peptides: synthesis and
antimalarial bioassay - PubMed [pubmed.ncbi.nim.nih.gov]

o 34.researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Introduction: The Enduring Legacy of Cinchona
Alkaloids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13779535#quinine-benzoate-s-role-as-a-cinchona-
alkaloid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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